![molecular formula C15H22N6O B2467599 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide CAS No. 2320219-54-1](/img/structure/B2467599.png)
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring and an azetidine ring. These types of compounds are often synthesized for use in various fields such as medicinal chemistry due to their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the triazolo[4,3-b]pyridazine ring might be formed through a cyclization reaction . The azetidine ring could be introduced through a nucleophilic substitution or ring-closing reaction .Molecular Structure Analysis
The molecular structure of a compound like this could be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on the conditions. For example, the azetidine ring might be opened under acidic or basic conditions. The triazolo[4,3-b]pyridazine ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, melting point, and stability, would depend on its specific structure. These properties could be predicted using computational chemistry methods or determined experimentally .科学的研究の応用
Cardiovascular Research
Studies on cardiovascular agents have shown that compounds with the [1,2,4]triazolo[4,3-b]pyridazin moiety, similar to the one found in N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide, exhibit significant coronary vasodilating and antihypertensive activities. These compounds have been identified as potential cardiovascular agents, demonstrating potency in vasodilation comparable to or greater than existing medications, such as trapidil and guanethidine sulfate (Sato et al., 1980).
Anti-Asthma Agents
The [1,2,4]triazolo moiety is also relevant in the development of anti-asthma agents. Compounds featuring this structure have been found to act as mediator release inhibitors, showing promise in the management of asthma by inhibiting the release of substances that cause inflammation and bronchoconstriction. These findings suggest potential therapeutic applications in respiratory conditions, pointing to a broader spectrum of biomedical applications (Medwid et al., 1990).
Antihistaminic and Anti-inflammatory Applications
Research has also explored the antihistaminic and anti-inflammatory properties of compounds related to N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide. These compounds have been evaluated for their ability to inhibit eosinophil infiltration and exhibit antihistaminic activity, making them potential candidates for treating allergic conditions such as atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Synthesis and Chemical Properties
The synthesis and exploration of the chemical properties of compounds with similar structures have contributed to a deeper understanding of their potential applications. Studies have focused on developing novel synthetic pathways and understanding the reactivity and interactions of these compounds, providing a foundation for future pharmacological and therapeutic explorations (Shatsauskas et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-10(22)19(5)11-8-20(9-11)13-7-6-12-16-17-14(15(2,3)4)21(12)18-13/h6-7,11H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAQGJJDXLKTLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CN(C1)C2=NN3C(=NN=C3C(C)(C)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。